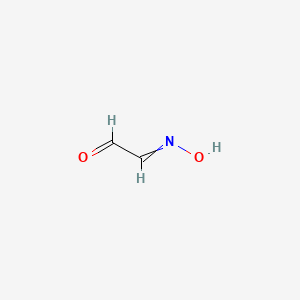
Glyoxalmonoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Hydroxyimino)acetaldehyde is an organic compound with the chemical formula C2H3NO2. It is also known as ethanedial monooxime. This compound is characterized by the presence of a hydroxyimino group attached to an acetaldehyde moiety. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2-(Hydroxyimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
Glyoxal+Hydroxylamine Hydrochloride→(E)-2-(Hydroxyimino)acetaldehyde+Water+Hydrochloric Acid
The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (E)-2-(Hydroxyimino)acetaldehyde may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(Hydroxyimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-(Hydroxyimino)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a building block for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (E)-2-(Hydroxyimino)acetaldehyde involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions and modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldoxime: Similar in structure but lacks the (E)-configuration.
Glyoxal Oxime: Contains an additional oxime group compared to (E)-2-(Hydroxyimino)acetaldehyde.
Formaldoxime: A simpler oxime with a single carbon atom.
Uniqueness
(E)-2-(Hydroxyimino)acetaldehyde is unique due to its specific (E)-configuration and the presence of both an aldehyde and a hydroxyimino group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C2H3NO2 |
|---|---|
Poids moléculaire |
73.05 g/mol |
Nom IUPAC |
2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |
Clé InChI |
PRRPUEWAMYRKPC-UHFFFAOYSA-N |
SMILES canonique |
C(=NO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

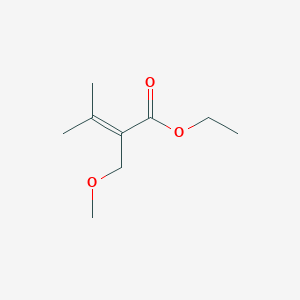
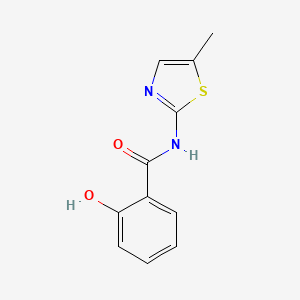
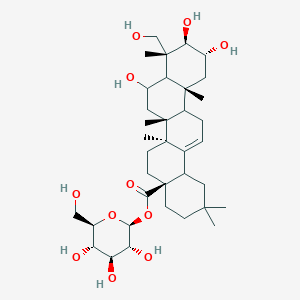

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
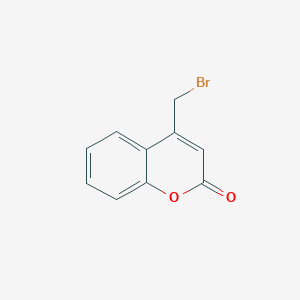
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
